

Stereoselective Synthesis of 10-Methyldodec-2-en-4-olide: Application Notes and Protocols

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Compound of Interest

Compound Name: 10-Methyldodec-2-en-4-olide

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Introduction

10-Methyldodec-2-en-4-olide, also known as (-)-tuberolide, is a naturally occurring γ -lactone that functions as a male-produced aggregation pheromone in the parasitic beetle *Tuberolachnus salignus*. Its stereospecific structure is crucial for its biological activity, making stereoselective synthesis a critical area of research for applications in pest management and ecological studies. This document provides detailed application notes and protocols for the stereoselective synthesis of this target molecule, based on established chemical transformations. The synthesis involves the creation of two key chiral centers at the C4 and C10 positions.

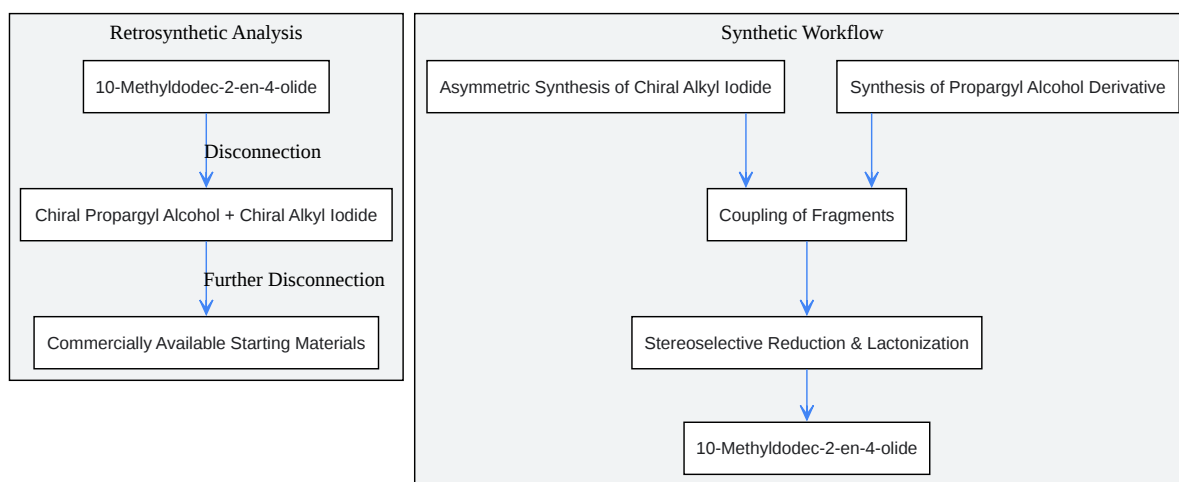
Synthetic Strategy Overview

The retrosynthetic analysis of **10-Methyldodec-2-en-4-olide** reveals a convergent approach. The molecule can be disconnected into two main fragments: a chiral propargyl alcohol derivative, which will form the C1-C5 portion including the lactone ring, and a chiral alkyl iodide, which will constitute the C6-C12 side chain. The key steps in the proposed synthesis are:

- **Asymmetric Alkylation:** Introduction of the methyl group at the C10 position with high stereocontrol.
- **Stereoselective Reduction:** Formation of the chiral center at the C4 position.

- Lactonization: Cyclization to form the γ -lactone ring.

The overall synthetic workflow is depicted in the following diagram:



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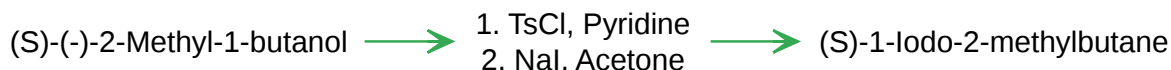
Figure 1: General retrosynthetic analysis and synthetic workflow for **10-Methyldodec-2-en-4-olide**.

Experimental Protocols

Part 1: Synthesis of the Chiral Alkyl Iodide ((S)-1-iodo-3-methylpentane)

This protocol outlines the preparation of the key C6-C12 fragment with the desired stereochemistry at the C10 position.

Reaction Scheme:



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Figure 2: Synthesis of the chiral alkyl iodide fragment.

Protocol:

- **Tosylation:** To a solution of (S)-(-)-2-methyl-1-butanol (1.0 eq) in pyridine (5.0 eq) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise. Stir the mixture at 0 °C for 4 hours.
- **Work-up:** Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
- **Iodination:** Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12 hours.
- **Purification:** After cooling to room temperature, filter the mixture and concentrate the filtrate. Dilute the residue with diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (hexanes) to afford (S)-1-iodo-2-methylbutane.

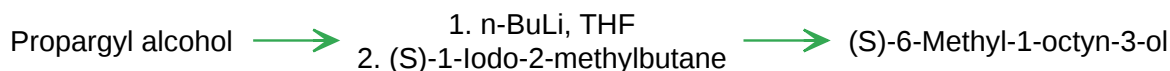
Step	Reactant	Reagent/Solvent	Conditions	Yield
1	(S)-(-)-2-Methyl-1-butanol	TsCl, Pyridine	0 °C, 4 h	~95% (crude)
2	Crude Tosylate	NaI, Acetone	Reflux, 12 h	~85% (over 2 steps)

Table 1: Summary of reagents, conditions, and yields for the synthesis of the chiral alkyl iodide.

Part 2: Synthesis and Coupling to form the Key Intermediate

This section details the formation of the carbon skeleton of the target molecule.

Reaction Scheme:



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Figure 3: Coupling of the fragments to form the key alkynol intermediate.

Protocol:

- Deprotonation: To a solution of propargyl alcohol (2.0 eq) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C.
- Alkylation: Add a solution of (S)-1-iodo-2-methylbutane (1.0 eq) in dry THF to the lithium acetylide solution. Allow the reaction to warm to room temperature and stir for 16 hours.
- Work-up and Purification: Quench the reaction with saturated NH₄Cl solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (EtOAc/hexanes gradient) to yield (S)-6-methyl-1-octyn-3-ol.

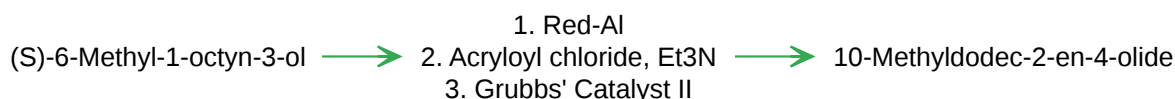
Step	Reactant	Reagent/Solvent	Conditions	Yield
1	Propargyl alcohol	n-BuLi, THF	-78 °C, 30 min	-
2	Lithium acetylide	(S)-1-Iodo-2-methylbutane, THF	-78 °C to rt, 16 h	~70%

Table 2: Summary of reagents, conditions, and yield for the synthesis of the key alkynol intermediate.

Part 3: Stereoselective Reduction and Lactonization

This final part of the synthesis establishes the second stereocenter and forms the lactone ring.

Reaction Scheme:



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